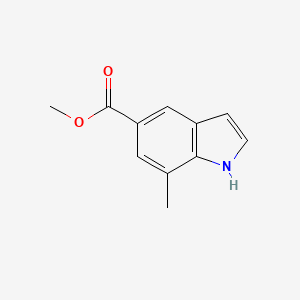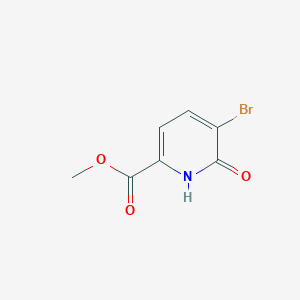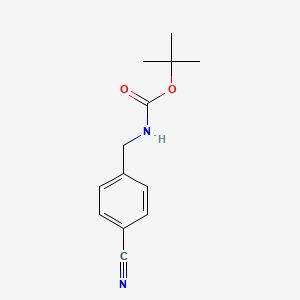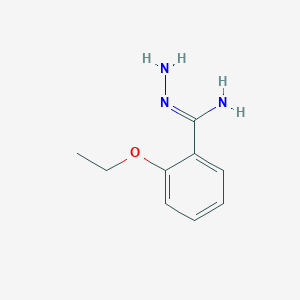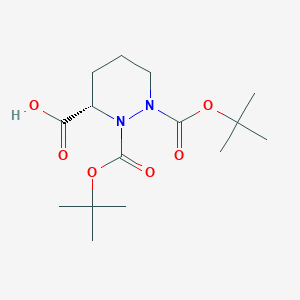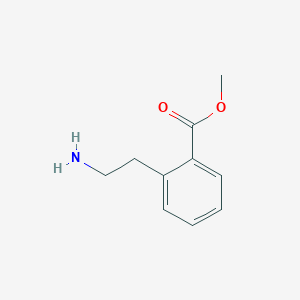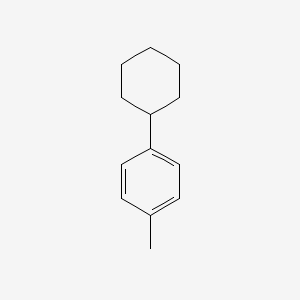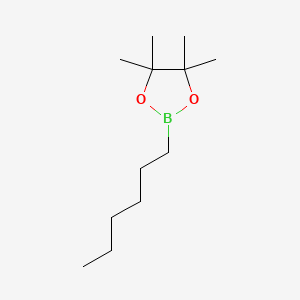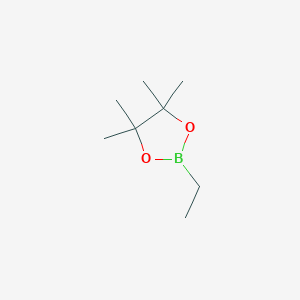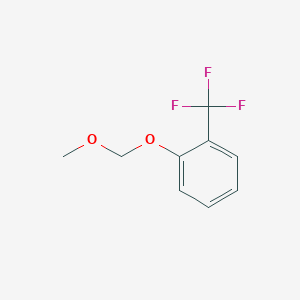![molecular formula C11H16O2S B1589135 3,3-diéthyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxépine CAS No. 259139-19-0](/img/structure/B1589135.png)
3,3-diéthyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxépine
Vue d'ensemble
Description
3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine, commonly known as TDO, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. TDO is a bicyclic compound that contains both sulfur and oxygen atoms in its structure, making it a unique and versatile molecule for various research purposes.
Applications De Recherche Scientifique
Polymères conducteurs
3,3-diéthyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxépine: est un monomère précieux dans la synthèse de polymères conducteurs. Ces polymères sont utilisés dans une variété d'applications, y compris les revêtements antistatiques, les condensateurs et les fenêtres « intelligentes » qui peuvent modifier la transparence. La capacité du composé à polymériser par électropolymérisation le rend particulièrement utile pour créer des films minces présentant des propriétés conductrices .
Dispositifs électrochromes
Les polymères dérivés de ce composé sont prometteurs pour les dispositifs électrochromes, qui changent de couleur lorsqu'un champ électrique est appliqué. Cela a des applications dans les fenêtres intelligentes écoénergétiques qui peuvent moduler la transmission de la lumière, réduisant ainsi le besoin de chauffage et de refroidissement dans les bâtiments .
Cellules solaires sensibilisées à la lumière (DSSC)
Dans le domaine des énergies renouvelables, les dérivés de This compound servent de contre-électrodes dans les DSSC. Ces cellules solaires imitent la photosynthèse et sont plus rentables que les cellules photovoltaïques traditionnelles. Le composé contribue à l'efficacité globale du transfert d'électrons dans ces cellules .
Propriétés
IUPAC Name |
3,3-diethyl-2,4-dihydrothieno[3,4-b][1,4]dioxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2S/c1-3-11(4-2)7-12-9-5-14-6-10(9)13-8-11/h5-6H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKHKPKUPVRLOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC2=CSC=C2OC1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471346 | |
| Record name | 3,3-Diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
259139-19-0 | |
| Record name | 3,3-Diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes PProDOT-Et2 suitable for use in electrochromic devices?
A1: PProDOT-Et2 exhibits desirable electrochromic properties, including a high optical contrast between its neutral and oxidized states. [] In its neutral state, it appears blue, and upon oxidation, it transitions to a highly transmissive sky-blue color. [] This significant color change, coupled with fast switching speeds (sub-second time frames), makes it a suitable material for electrochromic devices like displays and smart windows. []
Q2: How does the choice of redox couple in the electrolyte affect the performance of PProDOT-Et2 based devices?
A2: Research shows that the type and concentration of redox couples in the electrolyte significantly influence the electron transfer characteristics and, consequently, the performance of PProDOT-Et2 devices. [] For instance, using I-/I3- as the redox couple results in a higher heterogeneous electron transfer rate constant (k0) compared to Br-/Br3-. [] This difference in k0 values translates to different darkening rates of the PProDOT-Et2 film. [] Optimizing the redox couple composition is crucial for maximizing optical attenuation and achieving desired performance characteristics in applications like electrochromic devices and photo-supercapacitors. []
Q3: Has PProDOT-Et2 been explored as a replacement for traditional materials in energy devices?
A3: Yes, PProDOT-Et2 shows promise as a potential alternative to conventional materials in energy devices. For example, it has been successfully incorporated as a counter electrode material in dye-sensitized solar cells (DSSCs). [] Specifically, highly porous PProDOT-Et2 films have demonstrated comparable, and in some cases, even superior performance compared to traditional sputtered-platinum electrodes in plastic DSSCs. [] This improved performance is attributed to the increased effective surface area and good catalytic properties of PProDOT-Et2 for I3- reduction. []
Q4: What are the advantages of using a gel electrolyte in PProDOT-Et2 based electrochromic devices?
A4: Utilizing a PMMA gel electrolyte in PProDOT-Et2/InHCF electrochromic devices offers several benefits compared to liquid electrolytes. Primarily, it addresses the issue of electrolyte leakage, which is a significant concern for long-term stability. [] Additionally, employing a PMMA gel electrolyte has shown improvements in the device's optical performance and thermal stability at elevated temperatures. [] This highlights the importance of electrolyte selection in optimizing the performance and longevity of PProDOT-Et2 based devices.
Q5: Are there analytical techniques that have been used to study the ion transport properties of PProDOT-Et2?
A5: While the provided research focuses primarily on electrochemical characterization, techniques like Electrochemical Quartz Crystal Microbalance (EQCM) can be employed to investigate ion transport within PProDOT-Et2 films. [] EQCM allows for the real-time monitoring of mass changes occurring at the electrode surface during electrochemical processes, providing insights into ion movement and incorporation within the polymer matrix. This information is valuable for understanding the fundamental electrochemical behavior and optimizing the performance of PProDOT-Et2 in various applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

